molecular formula C13H16N4O2 B11743167 3-[(2-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide

3-[(2-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11743167
M. Wt: 260.29 g/mol
InChI Key: JAJBNFVTJRTLNJ-UHFFFAOYSA-N
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Description

3-{[(2-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 1-methyl-3-amino-1H-pyrazole-5-carboxamide with 2-methoxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as sodium iodide in acetone or ammonia in ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory conditions.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{[(2-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1-methyl-1H-pyrazole-5-carboxamide: A similar compound with an amino group instead of the methoxyphenylmethyl group.

    1-methyl-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide: A compound with a similar structure but lacking the amino group.

Uniqueness

3-{[(2-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of both the methoxyphenylmethyl and amino groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

5-[(2-methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H16N4O2/c1-17-10(13(14)18)7-12(16-17)15-8-9-5-3-4-6-11(9)19-2/h3-7H,8H2,1-2H3,(H2,14,18)(H,15,16)

InChI Key

JAJBNFVTJRTLNJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)NCC2=CC=CC=C2OC)C(=O)N

Origin of Product

United States

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